Superior SERT Binding Affinity: 6-Nitroquipazine vs. Quipazine
6-Nitroquipazine exhibits approximately 150-fold higher binding affinity for the serotonin transporter (SERT) compared to its parent compound quipazine, a difference attributable to the electron-withdrawing nitro group at the 6-position of the quinoline ring [1]. This structural modification transforms a weak, promiscuous ligand into a high-affinity, selective SERT inhibitor suitable for sensitive binding assays and tracer development [1].
| Evidence Dimension | SERT Binding Affinity (Fold Difference) |
|---|---|
| Target Compound Data | Approximately 150-fold higher affinity for SERT |
| Comparator Or Baseline | Quipazine (baseline = 1×) |
| Quantified Difference | ~150-fold higher |
| Conditions | In vitro binding studies; 6-nitroquipazine vs. quipazine affinity comparison |
Why This Matters
Procurement of 6-nitroquipazine rather than quipazine is essential for any SERT-targeted assay requiring sub-nanomolar sensitivity; quipazine's weak affinity renders it unsuitable for such applications.
- [1] Jarończyk, M. et al. (2012). Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors. European Journal of Medicinal Chemistry, 49, 200-210. View Source
